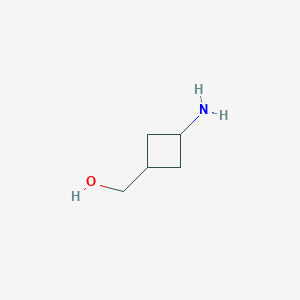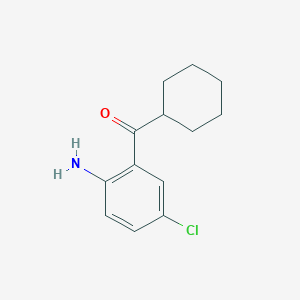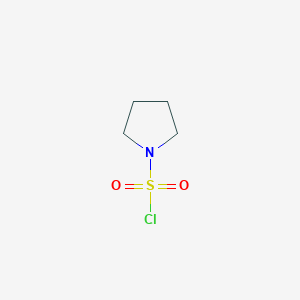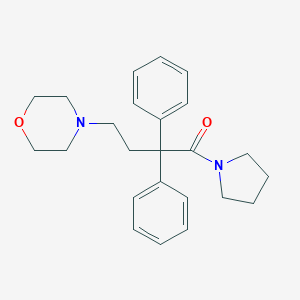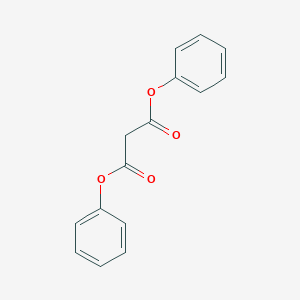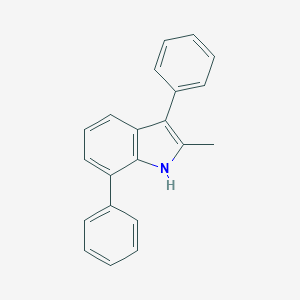
2-Methyl-3,7-diphenyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3,7-diphenyl-1H-indole, also known as DPI, is a synthetic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. DPI belongs to the indole class of organic compounds and is known for its potent antioxidant and anti-inflammatory properties.
作用機序
The mechanism of action of 2-Methyl-3,7-diphenyl-1H-indole is not fully understood, but it is believed to act through multiple pathways. 2-Methyl-3,7-diphenyl-1H-indole has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which contribute to oxidative stress and inflammation. 2-Methyl-3,7-diphenyl-1H-indole has also been shown to modulate the activity of various enzymes and signaling pathways involved in cell proliferation, differentiation, and apoptosis.
生化学的および生理学的効果
2-Methyl-3,7-diphenyl-1H-indole has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in various cancer cell lines. 2-Methyl-3,7-diphenyl-1H-indole has also been shown to protect against neurodegeneration and to improve cognitive function in animal models of Alzheimer's disease. In addition, 2-Methyl-3,7-diphenyl-1H-indole has been shown to reduce inflammation and oxidative stress in various tissues and to improve cardiovascular function.
実験室実験の利点と制限
One of the main advantages of 2-Methyl-3,7-diphenyl-1H-indole is its potent antioxidant and anti-inflammatory activities, which make it a useful tool compound for studying the mechanisms of oxidative stress and inflammation in various biological systems. 2-Methyl-3,7-diphenyl-1H-indole is also relatively easy to synthesize and purify, which makes it a readily available compound for laboratory experiments. However, one of the limitations of 2-Methyl-3,7-diphenyl-1H-indole is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups. In addition, 2-Methyl-3,7-diphenyl-1H-indole has been shown to exhibit some toxicity at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on 2-Methyl-3,7-diphenyl-1H-indole. One area of research is the development of 2-Methyl-3,7-diphenyl-1H-indole-based compounds as potential therapeutic agents for the treatment of various diseases. Another area of research is the synthesis of novel organic materials based on 2-Methyl-3,7-diphenyl-1H-indole and its derivatives with unique optical and electronic properties. Finally, further studies are needed to elucidate the mechanism of action of 2-Methyl-3,7-diphenyl-1H-indole and to identify its molecular targets in various biological systems.
合成法
The synthesis of 2-Methyl-3,7-diphenyl-1H-indole involves the condensation of 2-phenylindole with benzaldehyde using a Lewis acid catalyst. The reaction is carried out under reflux conditions in the presence of anhydrous ethanol. The resulting product is then purified by recrystallization in a mixture of ethanol and water. The yield of 2-Methyl-3,7-diphenyl-1H-indole obtained from this method is typically around 70%.
科学的研究の応用
2-Methyl-3,7-diphenyl-1H-indole has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, 2-Methyl-3,7-diphenyl-1H-indole has been shown to exhibit potent antioxidant and anti-inflammatory activities. It has been investigated as a potential therapeutic agent for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. In pharmacology, 2-Methyl-3,7-diphenyl-1H-indole has been used as a tool compound to study the mechanism of action of various drugs and to develop new drug candidates. In materials science, 2-Methyl-3,7-diphenyl-1H-indole has been used as a building block to synthesize novel organic materials with unique optical and electronic properties.
特性
CAS番号 |
1863-20-3 |
|---|---|
製品名 |
2-Methyl-3,7-diphenyl-1H-indole |
分子式 |
C21H17N |
分子量 |
283.4 g/mol |
IUPAC名 |
2-methyl-3,7-diphenyl-1H-indole |
InChI |
InChI=1S/C21H17N/c1-15-20(17-11-6-3-7-12-17)19-14-8-13-18(21(19)22-15)16-9-4-2-5-10-16/h2-14,22H,1H3 |
InChIキー |
UVSLNEIIASUBJT-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1)C(=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=C(C2=C(N1)C(=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
同義語 |
2-Methyl-3,7-diphenyl-1H-indole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



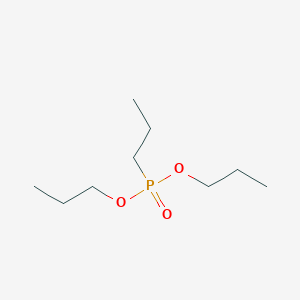
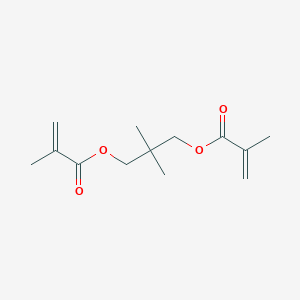
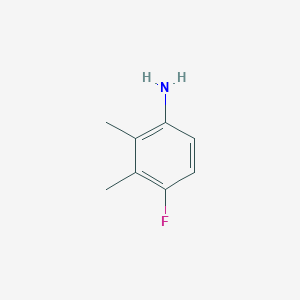
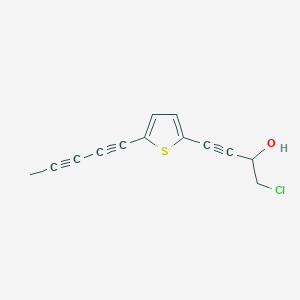
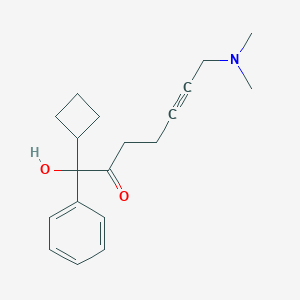
![Phenol, 4-[(phenylimino)methyl]-](/img/structure/B154604.png)
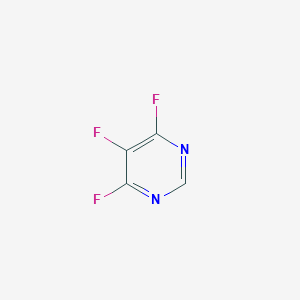
![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)
